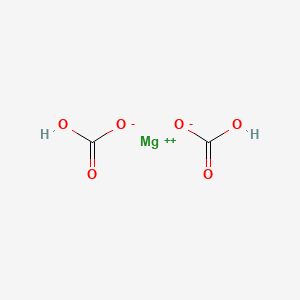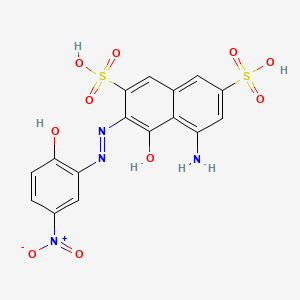
TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM can be synthesized through the reaction of molybdenum hexacarbonyl (Mo(CO)6) with acetonitrile (CH3CN) under controlled conditions. The reaction typically involves heating molybdenum hexacarbonyl in the presence of acetonitrile, leading to the substitution of three carbonyl (CO) ligands with acetonitrile ligands .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up for industrial applications. The process involves careful control of temperature and reaction conditions to ensure the purity and yield of the compound .
化学反应分析
Types of Reactions
TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM undergoes various chemical reactions, including:
Substitution Reactions: The acetonitrile ligands can be replaced by other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the molybdenum center undergoes changes in oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines. These reactions typically occur under mild heating or at room temperature.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used.
Major Products
Substitution Reactions: The major products are new molybdenum complexes with different ligands.
Oxidation and Reduction Reactions: The products depend on the specific redox conditions but may include molybdenum oxides or reduced molybdenum species.
科学研究应用
TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM has a wide range of applications in scientific research:
作用机制
The mechanism of action of TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM involves its ability to coordinate with various substrates through its molybdenum center. The compound can facilitate electron transfer processes, making it an effective catalyst in redox reactions. The acetonitrile and carbonyl ligands play a crucial role in stabilizing the molybdenum center and enabling its reactivity .
相似化合物的比较
Similar Compounds
TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM: Mo(NCCH3)3(CO)3
TRIS(ACETONITRILE)TRICARBONYLTUNGSTEN: W(NCCH3)3(CO)3
TRIS(ACETONITRILE)TRICARBONYLCARBON: C(NCCH3)3(CO)3
Uniqueness
This compound is unique due to its specific coordination environment around the molybdenum center, which imparts distinct catalytic properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
属性
CAS 编号 |
15038-48-9 |
|---|---|
分子式 |
C9H9MoN3O3 |
分子量 |
303.13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


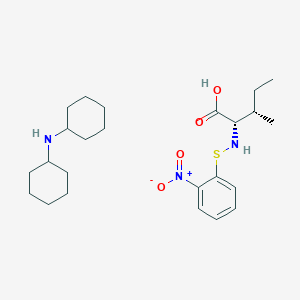
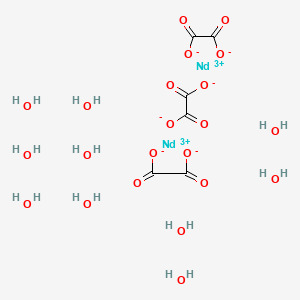

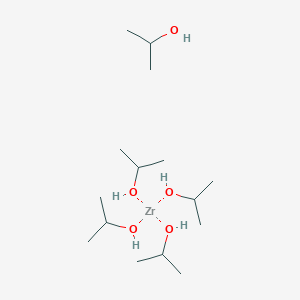
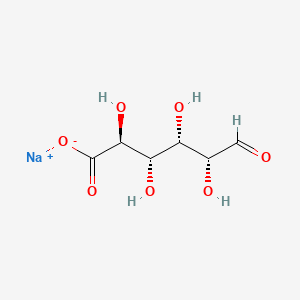
methyl}diazene](/img/structure/B1143524.png)
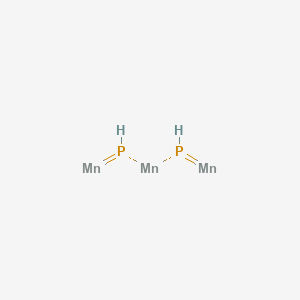
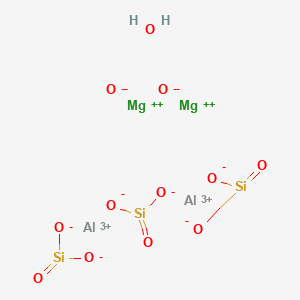
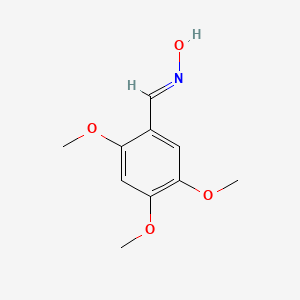
![4,6-O-Benzylidene-2-{[(benzyloxy)carbonyl]amino}-2-deoxyhexose](/img/structure/B1143532.png)
